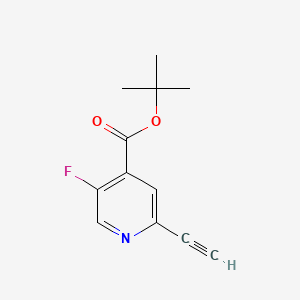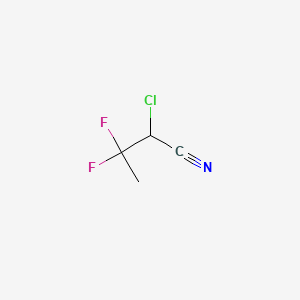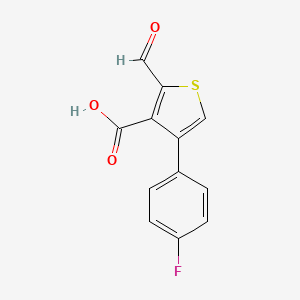
4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorophenyl group and a formyl group in the structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: this compound can be converted to 4-(4-Fluorophenyl)-2-carboxythiophene-3-carboxylic acid.
Reduction: The compound can be reduced to 4-(4-Fluorophenyl)-2-hydroxymethylthiophene-3-carboxylic acid.
Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.
科学研究应用
4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in the expression of genes involved in cell growth and differentiation, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
4-Fluorophenylboronic acid: Another fluorophenyl derivative with different functional groups and applications.
3-Chloro-4-fluorophenylboronic acid: A similar compound with a chlorine atom in addition to the fluorine atom.
Uniqueness
4-(4-Fluorophenyl)-2-formylthiophene-3-carboxylic acid is unique due to the presence of both a fluorophenyl group and a formyl group in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research in various fields.
属性
分子式 |
C12H7FO3S |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-2-formylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H7FO3S/c13-8-3-1-7(2-4-8)9-6-17-10(5-14)11(9)12(15)16/h1-6H,(H,15,16) |
InChI 键 |
KBYYNBZQGZTKFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)O)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



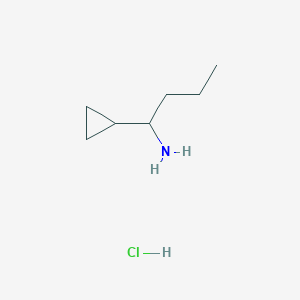
![7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B13471640.png)
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)
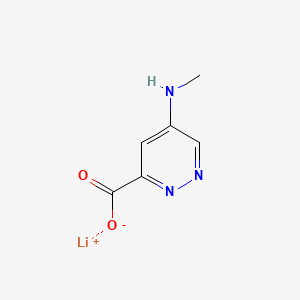
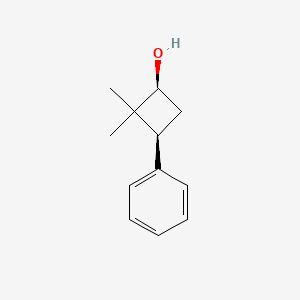
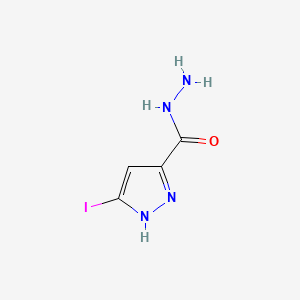
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)

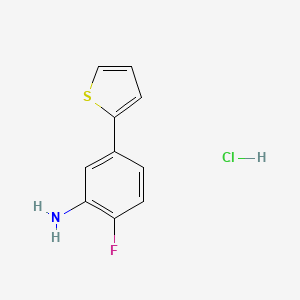
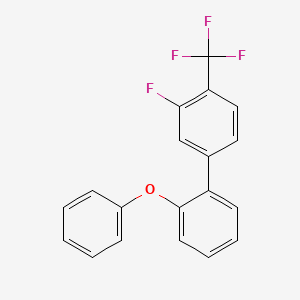
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)
